molecular formula C13H18ClN3 B11862229 (S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine

(S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine

Cat. No.: B11862229
M. Wt: 251.75 g/mol
InChI Key: XIACIAHMTMZOFJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine involves several steps. One common synthetic route includes the annulation of the cyclopentane ring and the four-membered ring . The process typically employs readily available starting materials and conventional chemical transformations with minimal chromatographic purifications . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

N-[[(7S)-6-azaspiro[2.5]octan-7-yl]methyl]-5-chloropyridin-2-amine

InChI

InChI=1S/C13H18ClN3/c14-10-1-2-12(16-8-10)17-9-11-7-13(3-4-13)5-6-15-11/h1-2,8,11,15H,3-7,9H2,(H,16,17)/t11-/m0/s1

InChI Key

XIACIAHMTMZOFJ-NSHDSACASA-N

Isomeric SMILES

C1CC12CCN[C@@H](C2)CNC3=NC=C(C=C3)Cl

Canonical SMILES

C1CC12CCNC(C2)CNC3=NC=C(C=C3)Cl

Origin of Product

United States

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